1-(2-ethylphenyl)-1H-pyrrole

Overview

Description

Molecular Structure Analysis

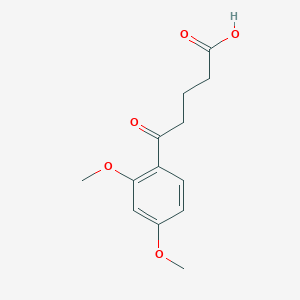

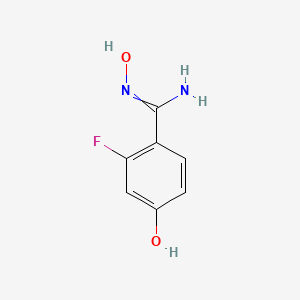

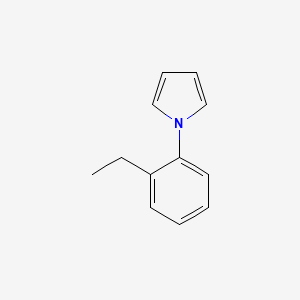

The molecular structure of “1-(2-ethylphenyl)-1H-pyrrole” would be characterized by the presence of a pyrrole ring and a 2-ethylphenyl group. The pyrrole ring is aromatic and contains a nitrogen atom, which can participate in hydrogen bonding and other interactions. The 2-ethylphenyl group is a type of phenyl group with an ethyl substituent at the 2-position .Chemical Reactions Analysis

The reactivity of “1-(2-ethylphenyl)-1H-pyrrole” would be influenced by the presence of the pyrrole ring and the 2-ethylphenyl group. The pyrrole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions . The 2-ethylphenyl group could also potentially participate in various reactions depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-ethylphenyl)-1H-pyrrole” would depend on its specific structure. Based on its structure, it would likely be a solid at room temperature and have a relatively high melting point .Scientific Research Applications

Corrosion Inhibition

1H-pyrrole derivatives, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and investigated for their inhibitory action against corrosion of carbon steel in hydrochloric acid medium. These derivatives showed effectiveness as corrosion inhibitors, with their efficiency increasing with concentration. The mechanism involves chemisorption on the steel surface and is supported by quantum chemical calculations (Zarrouk et al., 2015).

Synthesis of Organic Compounds

Pyrrole derivatives are used in the synthesis of complex organic structures. For instance, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole have been utilized in visible light-mediated reactions with aromatic alkynes to form pyrrolo[1,2-a]quinoline and ullazines, highlighting the versatility of pyrrole in organic synthesis (Das et al., 2016).

Electrochemical Properties

Pyrrole derivatives exhibit interesting electrochemical properties. For example, 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole demonstrate significant electron delocalization and reversible one-electron transfer processes, making them potential candidates for electrochemical applications (Hildebrandt et al., 2011).

Electrochromic Materials

Pyrrole derivatives are also used in the development of electrochromic materials. For instance, an N-linked polybispyrroles derivative demonstrated reversible redox process and good electrochromic properties, making it a suitable candidate for applications like ion sensors and metal recovery (Mert et al., 2013).

Quantum Mechanical Studies

1H-pyrrole derivatives are subjects of quantum mechanical studies to understand their structural and electronic properties. These studies include vibrational mode assignments, electronic spectra simulations, and natural bond orbital analysis, which are crucial for understanding their reactivity and potential applications in fields like non-linear optics (Srikanth et al., 2020).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as 2-methylphenethylamine, have been found to act as agonists for the human trace amine-associated receptor 1 (taar1) . This receptor is involved in various physiological processes, including neurotransmission and modulation of immune responses .

Biochemical Pathways

For instance, butachlor, a chloroacetamide herbicide, inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . This inhibition disrupts early plant development .

Pharmacokinetics

A study on a similar compound, 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1h-1, 2,4-triazole, showed that it was rapidly metabolized and excreted when given intravenously or subcutaneously in aqueous vehicles . The kinetics were prolonged when it was administered in oily formulations .

Result of Action

For instance, 2-methylphenethylamine, a TAAR1 agonist, has been associated with various physiological effects, including modulation of neurotransmission and immune responses .

Action Environment

For instance, the degradation of butachlor by Bacillus altitudinis was found to be most efficient at 37 °C and pH 7 .

Future Directions

The potential applications and future directions for “1-(2-ethylphenyl)-1H-pyrrole” would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology, depending on its specific properties .

properties

IUPAC Name |

1-(2-ethylphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNMGGBMSVCATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethylphenyl)-1H-pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine](/img/structure/B1309293.png)

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)